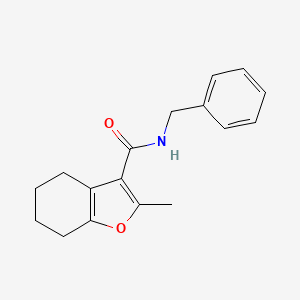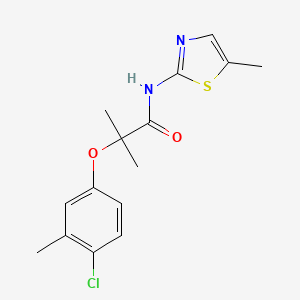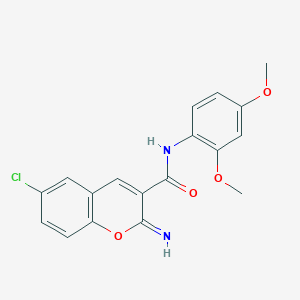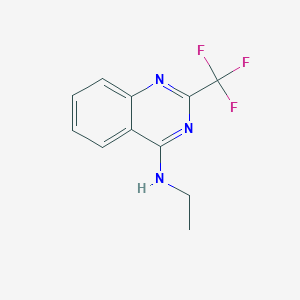
N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Descripción general
Descripción
N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, also known as BMTBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTBC belongs to the class of benzofuran derivatives and has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and neuroprotection. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. This compound has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anti-inflammatory and neuroprotective effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. Another area of interest is the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.
Aplicaciones Científicas De Investigación
N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia cells, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
N-benzyl-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-16(14-9-5-6-10-15(14)20-12)17(19)18-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMMMBOENFXDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)
![1-[(4-methoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682408.png)
![N-[3-(5-{[2-(3,4-dimethylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4682418.png)

![methyl 2-chloro-5-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4682430.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4682438.png)
![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)


![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4682470.png)
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)
![[1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4682478.png)